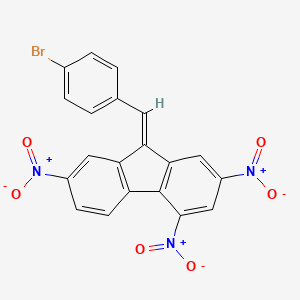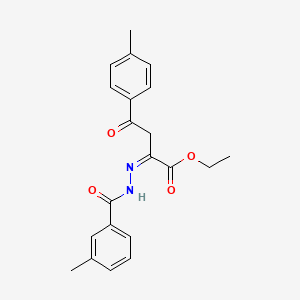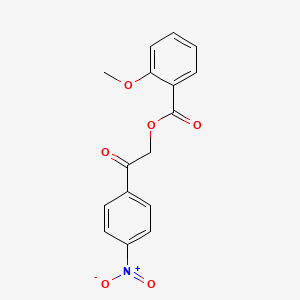![molecular formula C15H13N3O3 B11533904 2-{(1E,3E)-3-[2-(4-nitrophenyl)hydrazinylidene]prop-1-en-1-yl}phenol](/img/structure/B11533904.png)
2-{(1E,3E)-3-[2-(4-nitrophenyl)hydrazinylidene]prop-1-en-1-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(1E,3E)-3-[2-(4-nitrophenyl)hydrazinylidene]prop-1-en-1-yl}phenol: 4-(prop-2-en-1-yl)phenol , is a chemical compound with the following structure:
Structure: C15H12N2O3
It features a phenolic ring substituted with a prop-2-en-1-yl group and a hydrazinylidene moiety. This compound has interesting properties and applications across various fields.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 4-(prop-2-en-1-yl)phenol. One common method involves the reaction of 4-nitrophenylhydrazine with cinnamaldehyde, followed by reduction of the resulting hydrazone. The reaction proceeds as follows:
Hydrazone Formation:
Industrial Production: Industrial production methods may involve variations of the above synthetic route, optimized for efficiency and scalability.
Chemical Reactions Analysis
Reactions:
Oxidation: 4-(prop-2-en-1-yl)phenol can undergo oxidation reactions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenolic ring can be replaced.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).
Reduction: Reducing agents (e.g., sodium borohydride).
Substitution: Various nucleophiles (e.g., alkyl halides, amines).
- Oxidation: Phenolic derivatives.
- Reduction: 4-(prop-2-en-1-yl)phenol with modified functional groups.
- Substitution: Alkylated or aminated products.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Explored for pharmacological properties.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The exact mechanism by which 4-(prop-2-en-1-yl)phenol exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its biological or chemical activity.
Comparison with Similar Compounds
While 4-(prop-2-en-1-yl)phenol has unique features, it shares similarities with other phenolic compounds, such as 2-(4-nitrophenyl)ethan-1-amine . These compounds may have distinct properties and applications.
Properties
Molecular Formula |
C15H13N3O3 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-[(E,3E)-3-[(4-nitrophenyl)hydrazinylidene]prop-1-enyl]phenol |
InChI |
InChI=1S/C15H13N3O3/c19-15-6-2-1-4-12(15)5-3-11-16-17-13-7-9-14(10-8-13)18(20)21/h1-11,17,19H/b5-3+,16-11+ |
InChI Key |
MNJJYRWPISFRJZ-MKJSCSQASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=NNC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11533827.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11533828.png)
![N'-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11533840.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11533856.png)

![2-methyl-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11533871.png)
![N-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11533876.png)
![6-(3,4-dimethoxybenzyl)-3-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,2,4-triazin-5(2H)-one](/img/structure/B11533889.png)

![N'-[(E)-(3-chlorophenyl)methylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B11533894.png)


![N'-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B11533911.png)
![(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11533917.png)
